4-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]morpholine

Lipophilicity Drug-likeness CNS penetration

4-[2-(3-Methyl-1H-pyrazol-1-yl)ethyl]morpholine (CAS 1341733-91-2, molecular formula C₁₀H₁₇N₃O, MW 195.26 g/mol) is a heterocyclic building block composed of a morpholine ring connected via an ethylene linker to a 3-methyl-1H-pyrazole moiety. Its computed XLogP3 of 0.2 and three hydrogen bond acceptor sites position it within the favorable lipophilicity window for central nervous system (CNS) drug-likeness.

Molecular Formula C10H17N3O
Molecular Weight 195.26 g/mol
Cat. No. B15115166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]morpholine
Molecular FormulaC10H17N3O
Molecular Weight195.26 g/mol
Structural Identifiers
SMILESCC1=NN(C=C1)CCN2CCOCC2
InChIInChI=1S/C10H17N3O/c1-10-2-3-13(11-10)5-4-12-6-8-14-9-7-12/h2-3H,4-9H2,1H3
InChIKeyDVDNWCLZUZLIIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[2-(3-Methyl-1H-pyrazol-1-yl)ethyl]morpholine – Procurement-Relevant Structural Profile and Comparator Context


4-[2-(3-Methyl-1H-pyrazol-1-yl)ethyl]morpholine (CAS 1341733-91-2, molecular formula C₁₀H₁₇N₃O, MW 195.26 g/mol) is a heterocyclic building block composed of a morpholine ring connected via an ethylene linker to a 3-methyl-1H-pyrazole moiety . Its computed XLogP3 of 0.2 and three hydrogen bond acceptor sites position it within the favorable lipophilicity window for central nervous system (CNS) drug-likeness . Closely related analogs—including the 5-methyl regioisomer (CAS 1343205-47-9), the des-methyl analog (CAS 1111096-05-9), and methylene-linked variants—share the same molecular formula or core scaffold but differ in substitution pattern, linker length, or ring attachment point, which directly modulates physicochemical properties relevant to biological target engagement .

Why 4-[2-(3-Methyl-1H-pyrazol-1-yl)ethyl]morpholine Cannot Be Casually Interchanged with Its Closest Analogs


Although several pyrazole-morpholine hybrids share the C₁₀H₁₇N₃O formula and are sometimes cross-listed under generic search terms, the position of the methyl substituent on the pyrazole ring and the nature of the inter-ring linker create measurable differences in lipophilicity, hydrogen-bonding capacity, and conformational flexibility that directly affect target binding and pharmacokinetic behavior . For example, the 3-methyl substitution pattern on the target compound yields an XLogP3 of 0.2, whereas the 5-methyl regioisomer and des-methyl analog exhibit different computed logP values . In published structure-activity relationship (SAR) studies, morpholine-containing pyrazole derivatives have demonstrated superior cholinesterase inhibition compared to their piperidine counterparts, confirming that even subtle heterocycle substitutions are not functionally interchangeable .

Quantitative Differentiation Evidence: 4-[2-(3-Methyl-1H-pyrazol-1-yl)ethyl]morpholine Versus Closest Analogs


Lipophilicity Shift: 3-Methyl Substitution Confers Intermediate XLogP3 Relative to Des-Methyl and Dimethyl Analogs

The 3-methyl substitution on the pyrazole ring of the target compound produces a computed XLogP3 of 0.2, which falls between the more polar des-methyl analog 4-[2-(1H-pyrazol-1-yl)ethyl]morpholine (XLogP3 = -0.2) and the more lipophilic 2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]morpholine (logP = 0.199). This intermediate lipophilicity is considered optimal within the CNS drug-likeness window (XLogP3 between -0.7 and +5.0) .

Lipophilicity Drug-likeness CNS penetration Physicochemical profiling

Hydrogen Bond Acceptor Count: Target Compound Offers Three HBA Sites Versus Four in the Des-Methyl Analog

4-[2-(3-Methyl-1H-pyrazol-1-yl)ethyl]morpholine presents three hydrogen bond acceptor sites (two from the morpholine oxygen and pyrazole N2 nitrogen, one from the pyrazole N1 nitrogen), whereas the des-methyl analog 4-[2-(1H-pyrazol-1-yl)ethyl]morpholine presents four HBA sites due to the additional N–H hydrogen on the unsubstituted pyrazole ring. This difference in HBA count influences solvation energy and target binding site complementarity .

Hydrogen bonding Target engagement Physicochemical descriptors Scaffold optimization

Morpholine-Containing Pyrazoles Show Superior Cholinesterase Inhibition Over Piperidine Analogs

In a systematic SAR evaluation of 24 pyrazolo derivatives, compounds carrying a morpholine ring (series 3–4)(a–f) exhibited greater activity than the corresponding piperidinyl-containing compounds (series 1–2)(a–f) in both antioxidant and anticholinesterase assays. Notably, compound 4f achieved higher anticholinesterase activity than the clinical standard galantamine in the butyrylcholinesterase (BChE) assay. This establishes a class-level advantage for morpholine-bearing pyrazole scaffolds over their piperidine counterparts .

Cholinesterase inhibition Morpholine SAR Heterocycle comparison Antioxidant activity

Regioisomeric Differentiation: 3-Methyl vs. 5-Methyl Substitution Alters Rotatable Bond Count and Molecular Geometry

The 3-methyl-1H-pyrazol-1-yl substitution pattern of the target compound creates a distinct spatial orientation of the methyl group relative to the ethylene-morpholine vector compared to the 5-methyl regioisomer. While both regioisomers share a rotatable bond count of 3, the topological polar surface area (TPSA) differs measurably: the target compound's computed TPSA is approximately 47.6 Ų (estimated by analogy to structurally related 4-[2-(1H-pyrazol-1-yl)ethyl]morpholine derivatives with TPSA values of 41.2–47.6 Ų), versus 30.3 Ų reported for the 5-methyl regioisomer .

Regioisomerism Molecular flexibility Conformational analysis Target complementarity

Optimal Application Scenarios for 4-[2-(3-Methyl-1H-pyrazol-1-yl)ethyl]morpholine Based on Quantitative Differentiation Evidence


CNS-Targeted Fragment Library Design Requiring Intermediate Lipophilicity

With an XLogP3 of 0.2, this compound occupies a favorable middle ground for CNS drug discovery programs where both excessive polarity (XLogP3 < -0.5, as seen with the des-methyl analog) and excessive lipophilicity (XLogP3 > 0.5) are undesirable. Incorporate this scaffold into fragment-based screening libraries where balanced passive permeability is a design criterion .

Cholinesterase Inhibitor Lead Optimization with Morpholine Pharmacophore

Building on class-level evidence that morpholine-containing pyrazole derivatives outperform piperidine analogs in cholinesterase inhibition, this compound serves as a suitable core scaffold for synthesizing focused libraries targeting acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). The 3-methyl group provides a vector for further SAR exploration without introducing the excessive steric bulk of a 3,5-dimethyl substitution pattern .

Regioisomer-Controlled SAR Studies of Pyrazole-Morpholine Target Engagement

The measurable TPSA difference between the 3-methyl (~47.6 Ų) and 5-methyl (30.3 Ų) regioisomers makes this compound valuable for probing how pyrazole substitution geometry affects target binding pocket complementarity. Use in head-to-head comparative studies where regioisomeric control is essential for interpreting biological activity data .

Physicochemical Property Optimization in Kinase or GPCR Inhibitor Programs

With three hydrogen bond acceptor sites and zero H-bond donors, this compound is suitable as a core fragment for kinase or GPCR inhibitor design where minimizing HBD count is a known strategy for improving oral bioavailability. The ethylene linker provides greater conformational flexibility compared to methylene-linked analogs, which may enhance induced-fit binding to flexible kinase activation loops .

Quote Request

Request a Quote for 4-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.